REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(NC2CCCCC2)CCCCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:37]([O:44][C:45](=[O:48])[CH2:46][NH2:47])[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.Cl.C(N=C=NCCCN(C)C)C>C(Cl)(Cl)Cl>[CH2:37]([O:44][C:45](=[O:48])[CH2:46][NH:47][C:10](=[O:12])[CH2:9][NH:8][C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1 |f:0.1,2.3,4.5|
|
Name
|
t-butyloxycarbonylglycine dicyclohexylamine
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Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(=O)O.C1(CCCCC1)NC1CCCCC1
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.C(C1=CC=CC=C1)OC(CN)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.75 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at -5° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 24 hours
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
The resulting chloroform solution was successively washed twice with a 10% by weight aqueous citric acid solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Thereafter, the organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then completely removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a white oily material
|
Type
|
CUSTOM
|
Details
|
This was crystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(CNC(CNC(=O)OC(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |